molecular formula C14H10N2O5S B12682278 1,5-Diamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid CAS No. 85153-44-2

1,5-Diamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid

Cat. No.: B12682278
CAS No.: 85153-44-2
M. Wt: 318.31 g/mol
InChI Key: DWBYKKOMRNYEMS-UHFFFAOYSA-N
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Description

1,5-Diamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid is an anthraquinone derivative characterized by amino groups at positions 1 and 5, a sulphonic acid group at position 2, and a 9,10-dihydro-9,10-dioxoanthracene backbone. This structure confers unique chemical properties, including high water solubility due to the sulphonic acid group and reactivity from the amino substituents. Its sodium salt (CAS RN: 2150-60-9) has a molecular formula of C₁₄H₁₀N₂O₇S·Na and a molecular weight of 373.29 g/mol . The compound is primarily utilized in dye synthesis, pharmaceutical intermediates, and as a chelating agent due to its electron-rich aromatic system .

Properties

CAS No.

85153-44-2

Molecular Formula

C14H10N2O5S

Molecular Weight

318.31 g/mol

IUPAC Name

1,5-diamino-9,10-dioxoanthracene-2-sulfonic acid

InChI

InChI=1S/C14H10N2O5S/c15-8-3-1-2-6-10(8)13(17)7-4-5-9(22(19,20)21)12(16)11(7)14(6)18/h1-5H,15-16H2,(H,19,20,21)

InChI Key

DWBYKKOMRNYEMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=C(C=C3)S(=O)(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Diamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of automated systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1,5-Diamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinone derivatives, reduced amino compounds, and sulfonamide derivatives .

Scientific Research Applications

1,5-Diamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-Diamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with enzymes, affecting their activity. The sulfonic acid group can participate in ionic interactions, further modulating the compound’s effects. These interactions can influence various biochemical pathways, making the compound valuable for research in enzymology and drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1,5-Diamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid with structurally related anthraquinone derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS RN Key Properties/Applications
1,5-Diamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid -NH₂ (1,5), -SO₃H (2) C₁₄H₁₁N₂O₇S 373.29 (sodium salt) 2150-60-9 High water solubility, dye intermediate, chelating agent
9,10-Dihydro-1,5-dihydroxy-4,8-dinitro-9,10-dioxoanthracene-2,7-disulphonic acid -OH (1,5), -NO₂ (4,8), -SO₃H (2,7) C₁₄H₈N₂O₁₂S₂ 444.35 79817-72-4 Medicinal applications, nitro groups enhance electrophilicity
Alizarin Red S (C.I. 58005) -OH (1,2), -SO₃H (3) C₁₄H₇NaO₇S 342.25 130-22-3 Textile dye, pH indicator, metal chelation
1,4-Diamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate (sodium salt) -NH₂ (1,4), -SO₃⁻ (2) C₁₄H₉N₂O₅S·Na 332.28 N/A Structural isomer of target compound; altered substituent positions affect reactivity
2-Anthraquinonesulfonic acid sodium salt -SO₃⁻ (2) C₁₄H₇NaO₅S 310.25 131-08-8 Simpler structure; used in electrochemistry and polymer synthesis

Key Structural and Functional Differences

Substituent Effects: Amino vs. Sulphonylation: The sulphonic acid group (-SO₃H) improves water solubility, critical for industrial dye applications. Compounds like 1,5-Diamino-...-2-sulphonic acid and Alizarin Red S share this feature, but nitro-substituted derivatives (e.g., 79817-72-4) exhibit higher reactivity in electrophilic substitutions .

Synthesis Pathways: The target compound is synthesized via diazotization and sulphonation, whereas nitro derivatives (e.g., 79817-72-4) require nitration steps, which introduce explosive hazards . Alizarin Red S is typically derived from natural sources or anthraquinone sulfonation, emphasizing cost-effectiveness for large-scale dye production .

Applications: Dye Industry: Alizarin Red S dominates textile dyeing, while the target compound’s amino groups make it suitable for specialized dyes (e.g., acid dyes for wool) . Pharmaceuticals: Nitro-substituted derivatives (e.g., 79817-72-4) are explored for antitumor activity, whereas the target compound’s chelation properties may aid in drug delivery .

Thermal Stability: Sulphonated anthraquinones generally decompose above 300°C. The target compound’s sodium salt (CAS 2150-60-9) has a reported decomposition temperature of 310°C, comparable to Alizarin Red S .

Research Findings and Data

Solubility and Stability

  • Water Solubility : The target compound’s sodium salt is >100 g/L in water, surpassing nitro derivatives (e.g., 79817-72-4 at ~50 g/L) due to reduced steric hindrance .
  • pH Sensitivity: Amino groups confer pH-dependent solubility, with optimal stability at pH 4–8 .

Spectroscopic Data

  • UV-Vis: λₘₐₐ = 520 nm (in aqueous solution), redshifted compared to Alizarin Red S (λₘₐₐ = 480 nm) due to amino substituents .

Biological Activity

1,5-Diamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid, also known as 1,5-DADSA , is a compound belonging to the anthraquinone family. This compound has garnered attention due to its potential biological activities, which may have implications in pharmacology and therapeutic applications. This article delves into the biological activity of 1,5-DADSA, summarizing key research findings, case studies, and synthesizing data in tables for clarity.

  • Molecular Formula : C₁₄H₉N₂O₅S
  • Molecular Weight : 303.290 g/mol
  • CAS Number : 83-62-5
  • Density : 1.647 g/cm³

The biological activity of 1,5-DADSA can be attributed to its structural features that allow it to interact with various biological targets. The presence of amino and sulfonic acid groups enhances its solubility and reactivity in biological systems. Research indicates that compounds with similar structures often exhibit antibacterial and antifungal properties due to their ability to disrupt cellular processes in pathogens.

Biological Activity Overview

  • Antibacterial Activity :
    • Studies have shown that anthraquinone derivatives exhibit significant antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, 1,5-DADSA has been tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating varying degrees of effectiveness.
  • Antifungal Activity :
    • Similar to its antibacterial effects, 1,5-DADSA shows promising antifungal activity, particularly against Candida albicans. The compound's ability to inhibit fungal growth suggests potential applications in treating fungal infections.

Table 1: Summary of Biological Activity Studies on 1,5-DADSA

Study ReferencePathogen TestedActivity TypeMinimum Inhibitory Concentration (MIC)
Kondratov et al. Staphylococcus aureusAntibacterial625 µg/mL
Kondratov et al. Escherichia coliAntibacterialNot effective
Kondratov et al. Candida albicansAntifungal500 µg/mL

Synthesis and Structure-Activity Relationship

The synthesis of 1,5-DADSA typically involves multi-step organic reactions that yield high purity products suitable for biological testing. Understanding the structure-activity relationship (SAR) is crucial for optimizing the compound's efficacy. Variations in substituents on the anthraquinone backbone can significantly influence its biological activity.

Table 2: Structural Variants of Anthraquinones and Their Biological Activities

Compound NameStructure VariantAntibacterial ActivityAntifungal Activity
1,5-Diamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acidPrimary compoundModerateSignificant
1-amino-9,10-dihydro-4-hydroxy-9,10-dioxoanthracene-2-sulphonic acidHydroxyl substitutionHighModerate
1-amino-4-bromo-9,10-dioxoanthracene-2-sulphonic acidBromo substitutionLowHigh

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